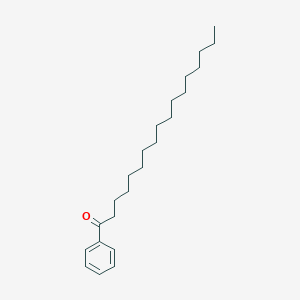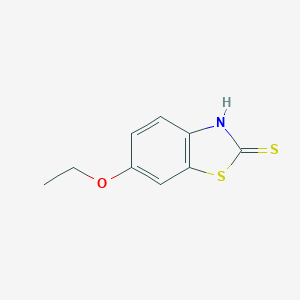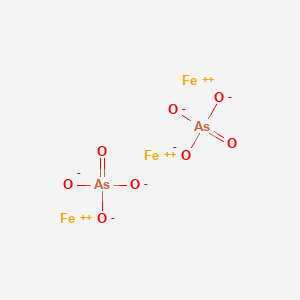
Arseniato ferroso
Descripción general
Descripción
Ferrous arsenate is a green powder. It is insoluble in water. It is toxic by ingestion. It is used in insecticides.
Aplicaciones Científicas De Investigación
Remediación del suelo
El arseniato ferroso juega un papel significativo en la remediación de suelos contaminados con arsénico . Es necesaria una mejor comprensión de la mineralización in situ en presencia de arsénico disuelto y hierro ferroso y férrico, porque es un proceso geoquímico importante en el destino y la transformación del arsénico y el hierro en los sistemas de aguas subterráneas .
Tratamiento del agua
El this compound se utiliza en los procesos de tratamiento de agua. Se ha descubierto que es altamente eficiente en la eliminación de arseniato y arsenito . Se investigó la eliminación de arseniato (As (V)) y arsenito (As (III)) por Fe (VI), que se centró en los mecanismos de interacción de Fe (VI) con el arsénico, especialmente en la contribución de la coprecipitación y la adsorción de sus óxidos de hierro férricos hidrolíticos .
Química analítica
Los arseniatos, incluido el this compound, sirven como reactivos esenciales en técnicas de química analítica, como la espectrofotometría y la cromatografía . Se utilizan en la determinación y cuantificación de diversas sustancias, incluidos metales y compuestos orgánicos .
Biotransformación bacteriana
El this compound está involucrado en los procesos de biotransformación bacteriana. Por ejemplo, un estudio de incubación demostró un aumento en el pH de 8,4 a 9,5 durante la incubación de 6 días con Pseudomonas sp. M17-1 y Bacillus sp. M17-15 causó una disminución en As (III) por debajo del límite de detección dentro de los 6 a 10 días y un consiguiente aumento en As (V) .
Control de la contaminación ambiental
El this compound se utiliza en el control de la contaminación ambiental. Es bien conocida la capacidad del ferrato de potasio (Fe (VI)) para la oxidación de contaminantes o la coprecipitación y adsorción de especies peligrosas .
Sistemas de aguas subterráneas
El this compound juega un papel crucial en los sistemas de aguas subterráneas. Es necesaria una mejor comprensión de la mineralización in situ en presencia de arsénico disuelto y hierro ferroso y férrico, porque es un proceso geoquímico importante en el destino y la transformación del arsénico y el hierro en los sistemas de aguas subterráneas .
Safety and Hazards
Direcciones Futuras
While Ferrous arsenate’s use as a pesticide has declined, it is still being utilized in limited capacities . It is now primarily used as a reference material in analytical chemistry, for the testing of arsenate in samples . Furthermore, due to its known toxic properties, Ferrous arsenate is a subject of ongoing research, with scientists looking into more controlled, effective, and safer ways to use this compound in pest control .
Mecanismo De Acción
Target of Action
Ferrous arsenate primarily targets bacterial species and cellular proteins . The compound interacts with specific proteins in the outer membrane and cytosolic membrane fractions of bacteria . It also targets NF-kappa-B , a protein complex that controls the transcription of DNA, cytokine production, and cell survival .
Mode of Action
Ferrous arsenate interacts with its targets, leading to changes in protein expression in the outer membrane and cytosolic membrane fractions . It decreases NF-kappa-B DNA-binding activity and inhibits NF-kappa-B-mediated transcription from the IL6 promoter . It also displaces RELA/p65 and associated coregulators from the promoter .
Biochemical Pathways
Ferrous arsenate affects several biochemical pathways. It is involved in the redox reactions of arsenic, resistance mechanisms such as methylation and detoxification against the toxic effect of As (III), and accumulation . Arsenate [As(V)] and phosphate share the same pathways for transport to a cell .
Pharmacokinetics
The pharmacokinetics of ferrous arsenate involve its transformation and mobilization in the environment. The compound undergoes Fe2±induced transformation from As(V)-bearing ferrihydrite (As(V)-FH) to more crystalline phases . The initially adsorbed As is not released into solution during the transformation reactions, and 99.9% of it remains mineral-bound .
Result of Action
The action of ferrous arsenate results in the removal of arsenic from the environment . The compound forms inner-sphere complexes on S-nZVI, leading to the oxidation of As(III) to As(V) and the reduction of As(V) . It also decreases NF-kappa-B DNA-binding activity and inhibits NF-kappa-B-mediated transcription .
Action Environment
The action of ferrous arsenate is influenced by environmental factors. It is associated with Fe in soils by sorption on Fe-hydrous oxides or precipitated along with Fe . The compound’s action, efficacy, and stability can be affected by pH, dosage, and coexisting ions . It is also highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin .
Análisis Bioquímico
Biochemical Properties
Ferrous arsenate interacts with various biomolecules in biochemical reactions. For instance, arsenate and arsenite are mostly uptaken by bacteria through aquaglycoporins and phosphate transporters . The arsenate then gets reduced to arsenite either by cytoplasmic ArsC in the presence of glutathione or by periplasmic reductases ArrAB .
Cellular Effects
The toxic effects of arsenic, which would include ferrous arsenate, are widespread. Arsenic exposure over a prolonged period can lead to skin, lungs, CNS, and reproductive health disorders . Furthermore, intracellular accumulation of calcium and ferrous ions plays a major role in arsenic-induced vascular cell apoptosis and cardiomyocyte ferroptosis, respectively .
Molecular Mechanism
The molecular mechanism of ferrous arsenate action involves its interaction with various biomolecules. For instance, arsenate is reduced to arsenite in a reaction catalyzed by GSH and thiols reducing agents . Arsenite is sequentially methylated into monomethyl arsenic acid (MMA) and dimethyl arsenic acid (DMA), followed by a transformation of less toxic, volatile trimethyl arsenic acid (TMA) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ferrous arsenate change over time. For instance, the formation of iron plaque on the root surface resulted in strong accumulation of As and phosphorous on the epidermis . Despite the fact that majority of the starting As(V)-FH transformed to other phases, the initially adsorbed As was not released into solution during the transformation reactions, and 99.9% of it remained mineral-bound .
Dosage Effects in Animal Models
The effects of ferrous arsenate vary with different dosages in animal models. Single, lethal doses of inorganic trivalent arsenicals range from 1 to 25 mg/kg, depending on the species of animal . Of the species affected, the most sensitive are cats, followed by horses, cattle, sheep, swine, and birds .
Metabolic Pathways
Ferrous arsenate is involved in several metabolic pathways. Arsenic undergoes hepatic metabolism and renal excretion . Most of the absorbed arsenic is excreted in the urine as inorganic arsenic or in methylated form .
Transport and Distribution
Ferrous arsenate is transported and distributed within cells and tissues. After absorption, most of the arsenic is bound to red blood cells and is stored in various organs like liver, kidneys, muscles, bones, hair, skin, and nails .
Subcellular Localization
The subcellular localization of ferrous arsenate and its effects on activity or function are complex. For instance, arsenic was found to accumulate in the vacuoles of some xylem parenchyma cells and in some pericycle cells . Vacuolar accumulation of As is associated with sulfur, suggesting that As may be stored as arsenite-phytochelatin complexes .
Propiedades
IUPAC Name |
iron(2+);diarsorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2AsH3O4.3Fe/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDPGWOYQAUJJB-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Fe+2].[Fe+2].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Fe3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905900 | |
| Record name | Iron(2+) arsorate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ferrous arsenate is a green powder. It is insoluble in water. It is toxic by ingestion. It is used in insecticides., Green solid; [HSDB] | |
| Record name | FERROUS ARSENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3474 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ferrous arsenate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5304 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Green amorphous powder; insol in water; sol in acids /Hexahydrate/, Ferrous arsenate is insoluble in water. | |
| Record name | FERROUS ARSENATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/457 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
A green powder | |
CAS No. |
10102-50-8 | |
| Record name | FERROUS ARSENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3474 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ferrous arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(2+) arsorate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FERROUS ARSENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/129CO35H12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FERROUS ARSENATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/457 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


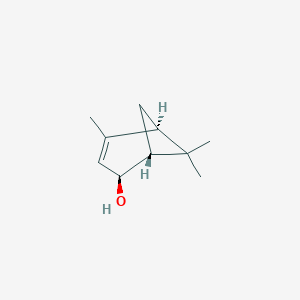
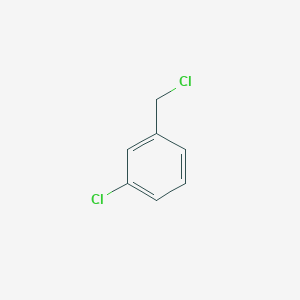
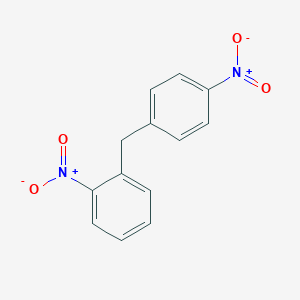


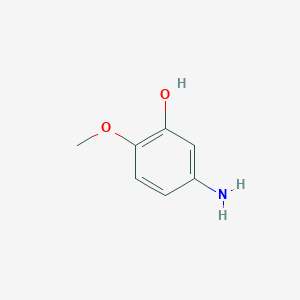
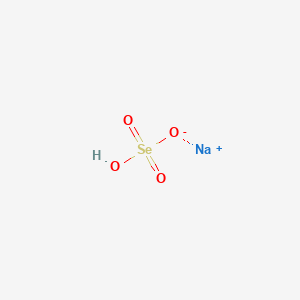
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)


![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)
